

Comparative Analysis of the Biological Activities of 4-Methylcyclohexanecarboxylic Acid Derivatives

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Compound of Interest

Compound Name: 4-Methylcyclohexanecarboxylic acid

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This guide provides a comparative overview of the biological activities of derivatives of **4-Methylcyclohexanecarboxylic acid**, including amides, esters, and hydrazides. Due to limited publicly available data on a broad range of these specific derivatives, this document summarizes existing findings on structurally related compounds to offer insights into their potential antimicrobial, anticancer, and anti-inflammatory properties. All quantitative data from the cited literature is presented in structured tables, and detailed experimental protocols for key biological assays are provided to support further research.

Antimicrobial Activity

Derivatives of cyclohexanecarboxylic acids have demonstrated notable antimicrobial properties. The introduction of different functional groups, such as amides and hydrazones, can significantly influence their activity against various bacterial and fungal strains.

Comparative Data on Antimicrobial Activity

While specific MIC values for a wide array of 4-methylcyclohexanecarboxamide derivatives are not readily available in the literature, studies on structurally similar compounds provide valuable

insights. For instance, amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid have been evaluated for their antifungal and antibacterial activities.

Compound Class	Specific Derivative(s)	Microorganism	Activity (% Growth Inhibition)	Reference
Amide Derivative of a Cyclohexyl Keto-Acid	N-(phenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid	Aspergillus fumigatus	96.5%	[1]
Amide Derivative of a Cyclohexyl Keto-Acid	N-(4-methylphenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid	Helminthosporium sativum	93.7%	[1]
Amide Derivative of a Cyclohexyl Keto-Acid	N-(2-chlorophenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid	Bacillus subtilis	37.6%	[1]
Amide Derivative of a Cyclohexyl Keto-Acid	N-(4-chlorophenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid	Pseudomonas aeruginosa	33.2%	[1]

Note: The data presented is for amide derivatives of a structurally related cyclohexyl-containing butanoic acid, not **4-methylcyclohexanecarboxylic acid** directly. These values represent the percentage of growth inhibition at a concentration of 15 mg/mL.[2]

Anticancer Activity

The cytotoxic potential of carboxylic acid derivatives is an active area of research. While specific IC50 values for a comprehensive series of **4-methylcyclohexanecarboxylic acid** derivatives against various cancer cell lines are not extensively documented, related hydrazide-hydrazone structures have shown promising anticancer activity.

Comparative Data on Anticancer Activity (Hydrazide-Hydrazone Derivatives)

The following table summarizes the anticancer activity of novel hydrazide-hydrazones, which can serve as a reference for designing and evaluating 4-methylcyclohexanecarbohydrazide derivatives.

Compound Class	Specific Derivative	Cancer Cell Line	IC50 (μM)	Reference
Hydrazide-hydrazone	Compound 15	MCF-7 (Breast)	1.88 ± 0.06	
Hydrazide-hydrazone	Compound 15	HepG2 (Liver)	1.62 ± 0.02	
Reference Drug	Combretastatin A-4 (CA-4)	MCF-7 (Breast)	4.83 ± 0.15	
Reference Drug	Combretastatin A-4 (CA-4)	HepG2 (Liver)	7.29 ± 0.21	

Note: The data is for a novel series of hydrazide-hydrazones, not directly for derivatives of **4-methylcyclohexanecarboxylic acid**.

Anti-inflammatory Activity

Cyclohexane-containing structures have been investigated for their anti-inflammatory potential. Cyclohexyl-N-acylhydrazone derivatives, for example, have demonstrated significant analgesic and anti-inflammatory effects in preclinical models.

Comparative Data on Anti-inflammatory Activity

The anti-inflammatory activity of cyclohexyl-N-acylhydrazones was evaluated using the carrageenan-induced peritonitis model in mice.

Compound	Dose ($\mu\text{mol/kg}$, p.o.)	Leukocyte Migration Inhibition (%)
LASSBio-1514	100	45 \pm 5
LASSBio-1513	100	42 \pm 6
Indomethacin	100	55 \pm 4

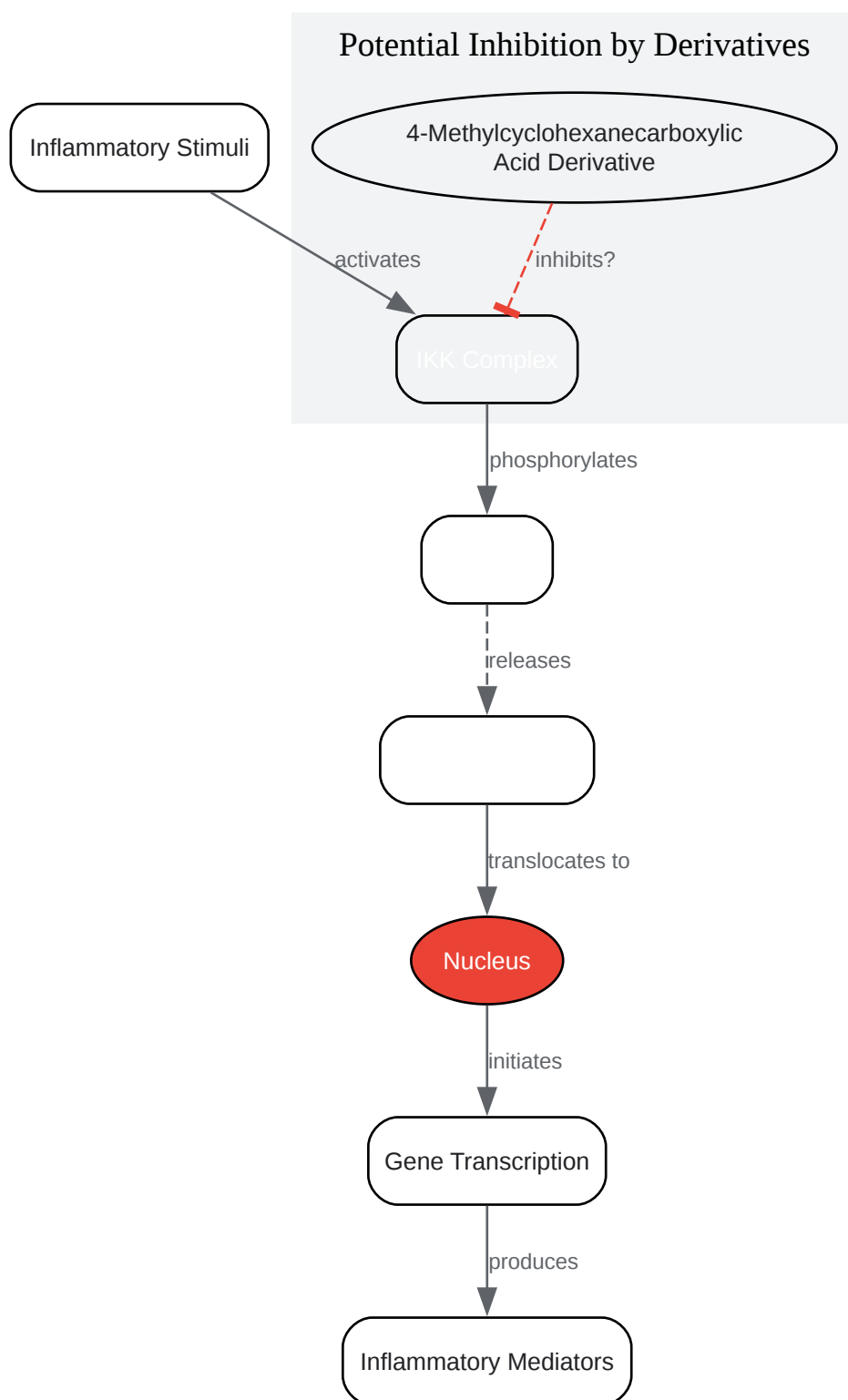
Note: These compounds are cyclohexyl-N-acylhydrazones, providing an indication of the potential anti-inflammatory activity of 4-methylcyclohexanecarbohydrazide derivatives.

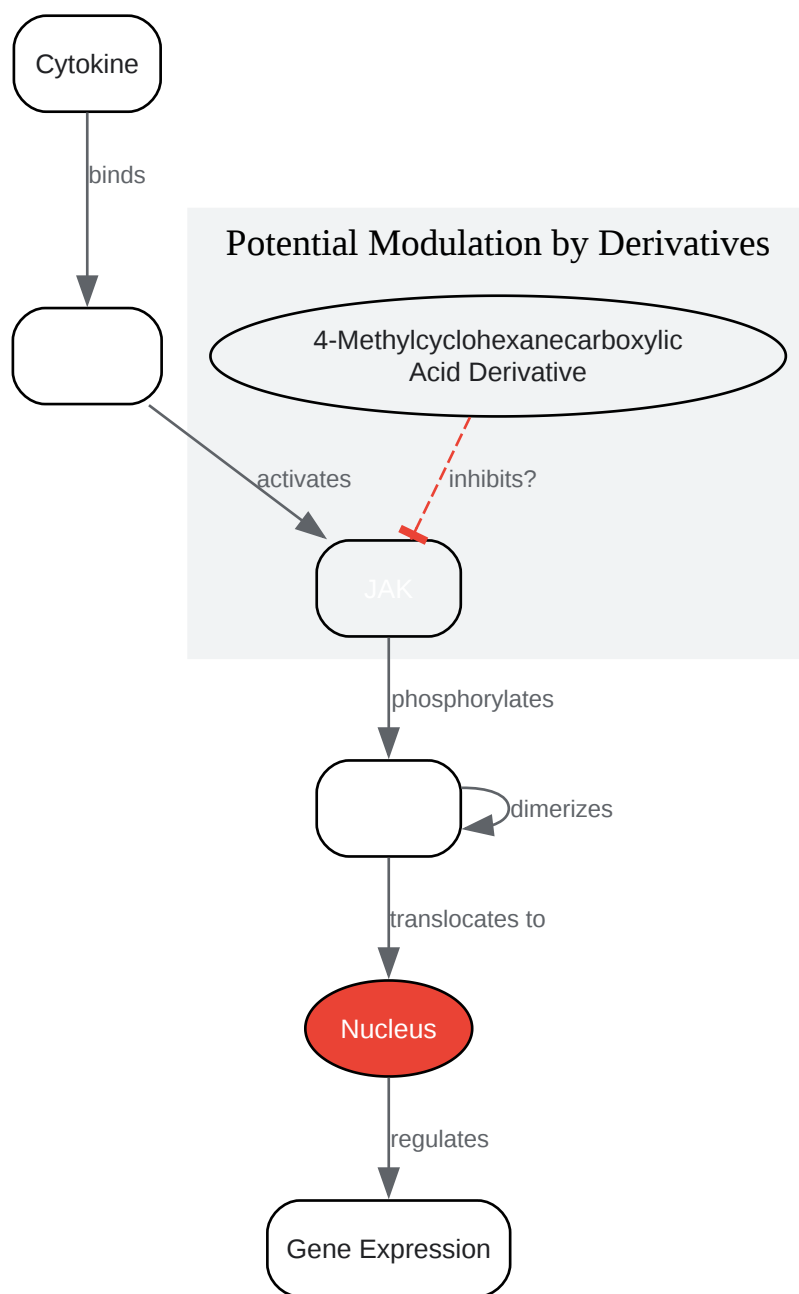
Potential Signaling Pathway Modulation

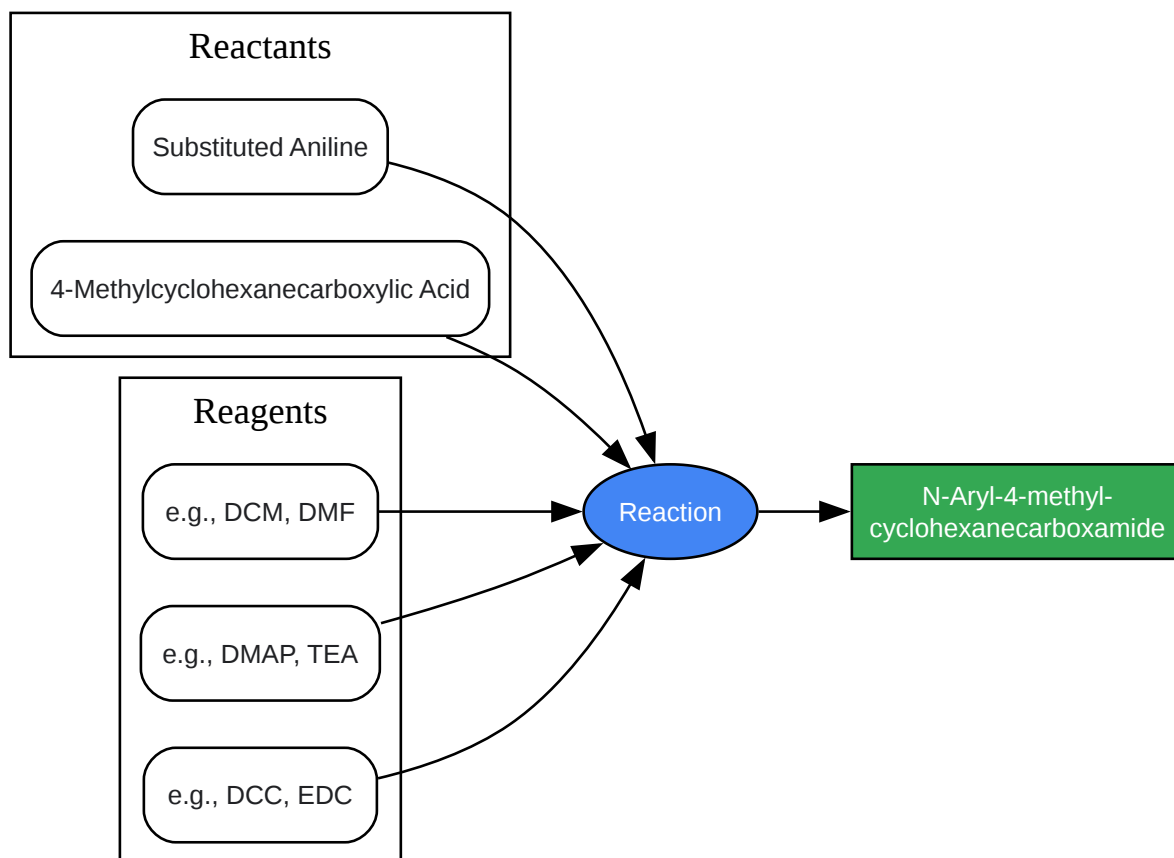
While direct experimental evidence for the modulation of specific signaling pathways by **4-methylcyclohexanecarboxylic acid** derivatives is scarce, the biological activities observed in structurally related compounds suggest potential interactions with key inflammatory and cell survival pathways.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[3][4] Inhibition of NF- κ B activation is a key target for anti-inflammatory and anticancer drug development.[5] Bicyclic cyclohexenones, which share the core cyclohexane ring, have been identified as inhibitors of NF- κ B signaling.[6] It is plausible that certain **4-methylcyclohexanecarboxylic acid** derivatives could also modulate this pathway.







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